2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde
Description
2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde is a heterocyclic organic compound characterized by a pyrrolo[2,1-f][1,2,4]triazine core substituted with a methoxy group at the 4-position and an acetaldehyde moiety at the 6-position.
Properties
IUPAC Name |
2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9-8-4-7(2-3-13)5-12(8)11-6-10-9/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIIPRZINXDSIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NN2C1=CC(=C2)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazine ring, followed by functionalization to introduce the methoxy and acetaldehyde groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and reliability of the produced compound .
Chemical Reactions Analysis
Types of Reactions
2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired functional group.
Major Products Formed
Oxidation: Formation of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetic acid.
Reduction: Formation of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}ethanol.
Substitution: Formation of various derivatives depending on the substituent introduced.
Scientific Research Applications
2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Complexity: The EMA-designated orphan drug (Table, Row 2) features a highly elaborated substituent chain, including a fluorophenyl group and piperazine-pyrimidine moiety, likely enhancing target specificity for mastocytosis-related kinases.
Aldehyde vs. Alcohol: The acetaldehyde group in the target compound may act as a reactive electrophile (e.g., forming Schiff bases with lysine residues), whereas the ethanol group in the EMA compound is metabolically stable but less reactive.
Molecular Weight : The target compound’s lower molecular weight (~261 vs. ~685 g/mol) suggests better membrane permeability but possibly reduced selectivity.
Biological Activity
2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde (CAS No. 1554508-21-2) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the chemical properties, biological mechanisms, and relevant case studies associated with this compound.
The molecular formula of 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde is with a molecular weight of 191.19 g/mol. Its structure includes a pyrrolo-triazine moiety that contributes to its unique biological profile. The compound's properties are summarized in the table below:
| Property | Value |
|---|---|
| CAS Number | 1554508-21-2 |
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| Purity | N/A |
Research indicates that 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde exhibits various biological activities primarily through modulation of enzyme activity and interaction with cellular receptors. Its structure allows it to act as a potential inhibitor for specific pathways involved in cell proliferation and apoptosis.
Anticancer Activity
One notable area of research focuses on the compound's anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting key signaling proteins involved in tumor growth.
Case Study:
A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde led to a significant reduction in cell viability at concentrations above 10 µM after 24 hours. The mechanism was attributed to the compound's ability to induce oxidative stress and DNA damage.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests revealed that it possesses moderate activity against both Gram-positive and Gram-negative bacteria.
Case Study:
In a study assessing the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, 2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These results suggest potential as a lead compound for developing new antimicrobial agents.
Research Findings
Recent studies have aimed to elucidate the structure-activity relationship (SAR) of this compound. Variations in substituents on the pyrrole ring have been shown to significantly affect both its biological activity and pharmacokinetic properties.
Key Findings:
- Substituents at the 4-position on the pyrrole ring enhance anticancer activity.
- Modifications to the aldehyde group can improve solubility and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
